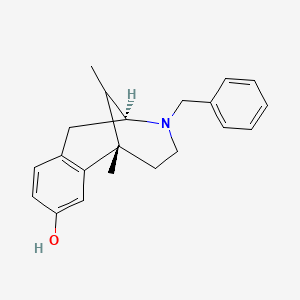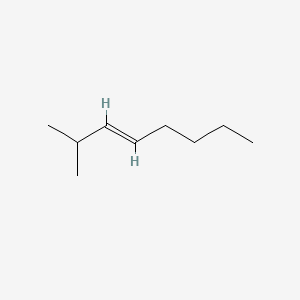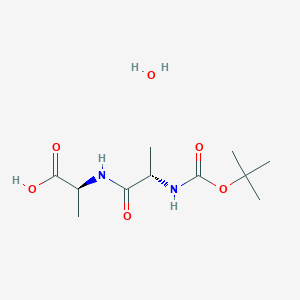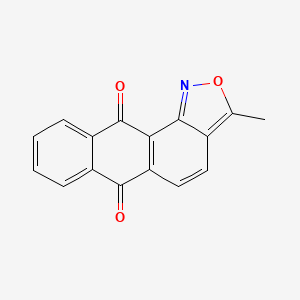
3-Methylanthra(1,2-c)isoxazole-6,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylanthra(1,2-c)isoxazole-6,11-dione is a chemical compound known for its unique structure and properties. It is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an isoxazole ring fused with an anthraquinone backbone, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylanthra(1,2-c)isoxazole-6,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of simple organic amines as organocatalysts in a green reaction medium like water. This method is known for its efficiency and environmental friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylanthra(1,2-c)isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive ring-cleavage reactions can convert it into other useful compounds.
Substitution: Various substitution reactions can modify its structure to yield new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and simple organic amines are often used in reductive reactions.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
1-Amino-2-acetylanthraquinone: A major product formed through reductive ring-cleavage.
Hydroxyl-substituted derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
3-Methylanthra(1,2-c)isoxazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylanthra(1,2-c)isoxazole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in reductive ring-cleavage reactions, the compound interacts with hydrazine hydrate and copper catalysts to form 1-amino-2-acetylanthraquinone. The reaction mechanism includes the cleavage of the isoxazole ring and subsequent formation of new bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-2-acetylanthraquinone: A derivative formed through reductive reactions.
Hydroxyl-substituted anthraquinones: Formed through oxidation reactions.
Uniqueness
3-Methylanthra(1,2-c)isoxazole-6,11-dione is unique due to its fused isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
58369-03-2 |
|---|---|
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
3-methylnaphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C16H9NO3/c1-8-9-6-7-12-13(14(9)17-20-8)16(19)11-5-3-2-4-10(11)15(12)18/h2-7H,1H3 |
Clé InChI |
IGPNWOMDIBWEAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=NO1)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


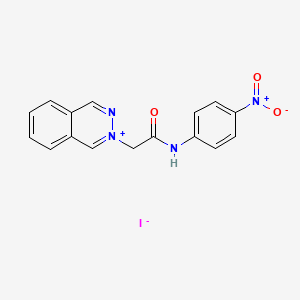
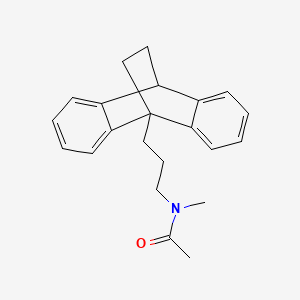
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
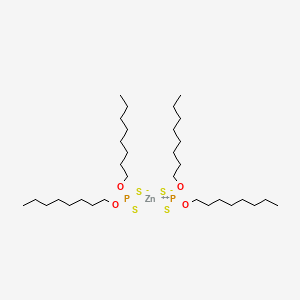

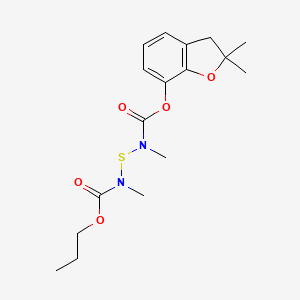
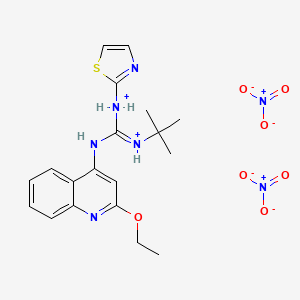
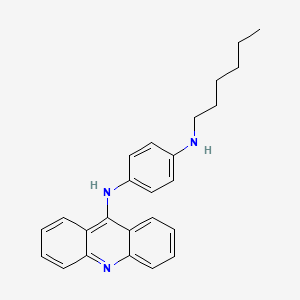
![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)


